molecular formula C16H20N4O B5319120 N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine

N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine

Cat. No.: B5319120
M. Wt: 284.36 g/mol
InChI Key: OOIPBIATMUMBMY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring substituted with a piperidine moiety and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-14-7-5-6-13(12-14)17-15-8-9-16(19-18-15)20-10-3-2-4-11-20/h5-9,12H,2-4,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIPBIATMUMBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine is unique due to its specific combination of a pyridazine ring, piperidine moiety, and methoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

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